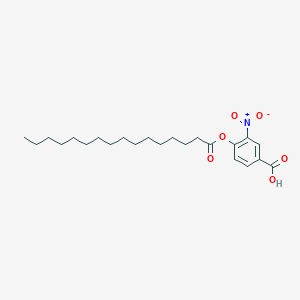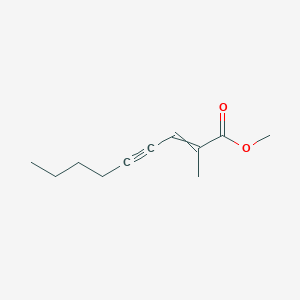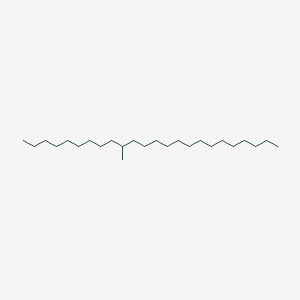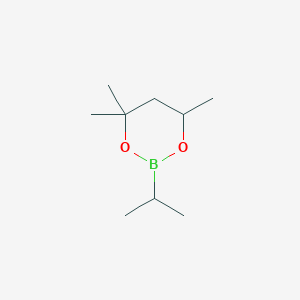![molecular formula C22H23NO B14485535 [1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone CAS No. 64600-17-5](/img/structure/B14485535.png)
[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone is a complex organic compound that belongs to the class of linear diarylheptanoids. This compound is characterized by its unique bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system and an aziridine ring. The presence of these rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone involves several steps, typically starting with the preparation of the bicyclo[2.2.1]heptane core. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space.
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone undergoes various types of chemical reactions, including:
- Oxidation : This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
- Substitution : This reaction involves the replacement of one atom or group of atoms with another. Halogenation and nitration are common examples, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone has a wide range of scientific research applications:
- Chemistry : It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds.
- Biology : The compound’s interactions with biological molecules make it useful in studying biochemical pathways and mechanisms.
- Medicine : It has potential applications in drug development, particularly in the design of new therapeutic agents.
- Industry : The compound’s properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways involved can vary, but typically include binding to proteins or nucleic acids, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone include other linear diarylheptanoids and bicyclic structures such as:
- (2-Amino-3-phenyl-bicyclo[2.2.1]hept-2-yl)-phenyl-methanone
- 1,7,7-Trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.1]heptan-2-one
These compounds share structural similarities but differ in their functional groups and specific chemical properties, which can lead to different reactivity and applications. The uniqueness of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl
Eigenschaften
CAS-Nummer |
64600-17-5 |
|---|---|
Molekularformel |
C22H23NO |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
[1-(2-bicyclo[2.2.1]heptanyl)-3-phenylaziridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C22H23NO/c24-22(17-9-5-2-6-10-17)21-20(16-7-3-1-4-8-16)23(21)19-14-15-11-12-18(19)13-15/h1-10,15,18-21H,11-14H2 |
InChI-Schlüssel |
HAWYYZVGOUIBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2N3C(C3C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)






![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)




